ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate
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Overview
Description
Ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyrazoles. The unique structure of this compound, which includes an imidazole ring fused to a pyrazole ring, contributes to its distinct chemical properties and reactivity .
Preparation Methods
The synthesis of ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of arylaldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isonitrile in a three-component reaction . This method allows for the efficient formation of the imidazo[1,2-b]pyrazole scaffold under mild conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the imidazo[1,2-b]pyrazole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate can be compared with other similar compounds, such as imidazo[1,2-a]pyrazoles and imidazo[1,2-c]pyrazoles . These compounds share a similar core structure but differ in the position of the fused rings. The unique structure of this compound contributes to its distinct chemical properties and biological activities . Similar compounds include imidazo[1,2-a]pyrazole and imidazo[1,2-c]pyrazole derivatives, which have been studied for their own unique applications and properties .
Properties
IUPAC Name |
ethyl 5H-imidazo[1,2-b]pyrazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)6-5-11-7(10-6)3-4-9-11/h3-5,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAVNVFABCFENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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